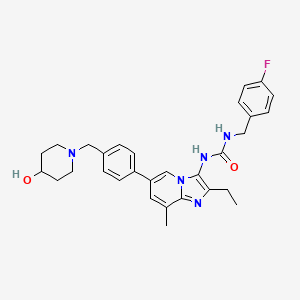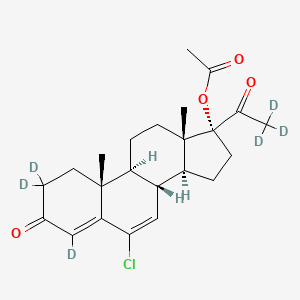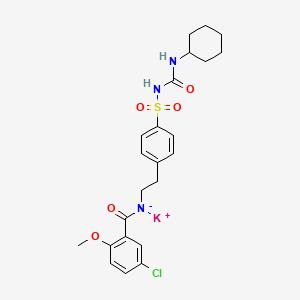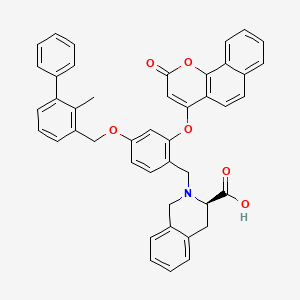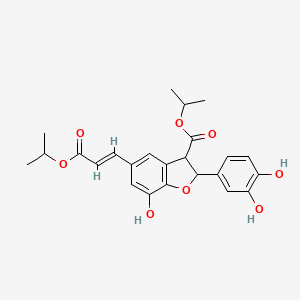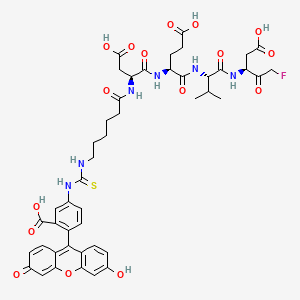
DL-m-Tyrosine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-m-Tyrosine-d3 is a deuterium-labeled derivative of DL-m-Tyrosine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is used primarily in scientific research as a tracer for quantitation during drug development processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DL-m-Tyrosine-d3 typically involves the incorporation of deuterium into DL-m-Tyrosine. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms in DL-m-Tyrosine are replaced with deuterium atoms. The reaction conditions often involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient and high-yield incorporation of deuterium. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions: DL-m-Tyrosine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
科学的研究の応用
DL-m-Tyrosine-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of tyrosine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of DL-m-Tyrosine-d3 involves its incorporation into biological systems where it mimics the behavior of natural tyrosine. It interacts with enzymes and receptors involved in tyrosine metabolism, allowing researchers to study these processes in detail. The deuterium atoms in this compound provide a distinct signal in mass spectrometry, facilitating the tracking and quantitation of the compound in various biological pathways .
類似化合物との比較
DL-m-Tyrosine: The non-deuterated form of DL-m-Tyrosine-d3.
L-Tyrosine: The naturally occurring isomer of tyrosine.
D-Tyrosine: The enantiomer of L-Tyrosine.
Comparison:
This compound vs. DL-m-Tyrosine: The primary difference is the presence of deuterium in this compound, which alters its pharmacokinetic and metabolic profiles.
This compound vs. L-Tyrosine: this compound is a racemic mixture, while L-Tyrosine is a single isomer. The presence of deuterium in this compound provides unique advantages in research applications.
This compound vs. D-Tyrosine: Similar to the comparison with L-Tyrosine, the key difference lies in the isomeric form and the presence of deuterium.
This compound stands out due to its unique isotopic labeling, making it a valuable tool in scientific research for studying metabolic pathways and drug development processes.
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
184.21 g/mol |
IUPAC名 |
2-amino-3-(2,4,6-trideuterio-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/i2D,3D,4D |
InChIキー |
JZKXXXDKRQWDET-NRUYWUNFSA-N |
異性体SMILES |
[2H]C1=CC(=C(C(=C1CC(C(=O)O)N)[2H])O)[2H] |
正規SMILES |
C1=CC(=CC(=C1)O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


